molecular formula C19H14ClIN2O3S B14802091 2-chloro-N-{4-[(4-iodophenyl)sulfamoyl]phenyl}benzamide

2-chloro-N-{4-[(4-iodophenyl)sulfamoyl]phenyl}benzamide

Cat. No.: B14802091
M. Wt: 512.7 g/mol
InChI Key: HQXZZHBGSMAPIH-UHFFFAOYSA-N
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Description

2-chloro-N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)benzamide is a complex organic compound with a unique structure that includes chloro, iodo, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-iodoaniline with 4-chlorobenzoyl chloride in the presence of a base to form the corresponding amide. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation and reduction can lead to various oxidized or reduced derivatives.

Scientific Research Applications

2-chloro-N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like chloro and iodo allows for specific interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)benzamide is unique due to the combination of chloro, iodo, and sulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C19H14ClIN2O3S

Molecular Weight

512.7 g/mol

IUPAC Name

2-chloro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C19H14ClIN2O3S/c20-18-4-2-1-3-17(18)19(24)22-14-9-11-16(12-10-14)27(25,26)23-15-7-5-13(21)6-8-15/h1-12,23H,(H,22,24)

InChI Key

HQXZZHBGSMAPIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I)Cl

Origin of Product

United States

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